4-Methoxyphenyl 5-(morpholin-4-ylsulfonyl)indolinyl ketone
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Description
Scientific Research Applications
Synthesis and Derivatization
Facile Derivatizations of Cyanine Dyes
The compound's role is significant in the facile derivatization of heptamethine cyanine dyes, illustrating its utility in creating substituted derivatives through reactions with various agents, thus expanding the scope of dye chemistry and potential applications in imaging and sensing technologies (Strekowski et al., 1992).
Catalytic Transformations
Catalytic Formation of Ketones
The compound is integral to the catalytic formation of ketones from unactivated esters, a method that underscores its importance in synthesizing aryl aryl ketones containing heterocyclic rings. This catalytic approach facilitated by a rhodium complex offers a synthetic pathway to efficiently build related drugs, showcasing the compound's utility in medicinal chemistry (Jingjing Wang et al., 2013).
Nucleophilic Addition Reactions
N-Morpholinomethyl-5-lithiotetrazole Reagent for Synthesis
Demonstrating a novel application in synthetic chemistry, N-Morpholinomethyl-5-lithiotetrazole, related to the compound , serves as a reagent for the one-pot synthesis of 5-(1-hydroxyalkyl)tetrazoles. This method provides a broad substrate scope and functional group tolerance, emphasizing the compound's role in facilitating access to complex structures without relying on cyanide or azide reagents (Panagiotis D Alexakos & D. Wardrop, 2019).
properties
IUPAC Name |
(4-methoxyphenyl)-(5-morpholin-4-ylsulfonyl-2,3-dihydroindol-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S/c1-26-17-4-2-15(3-5-17)20(23)22-9-8-16-14-18(6-7-19(16)22)28(24,25)21-10-12-27-13-11-21/h2-7,14H,8-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDIVSQMVTPGZKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCC3=C2C=CC(=C3)S(=O)(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxyphenyl 5-(morpholin-4-ylsulfonyl)indolinyl ketone |
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